
3-((1-(3-(Dimethylamino)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
Descripción
3-((1-(3-(Dimethylamino)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione (CAS: 2034609-87-3) is a heterocyclic compound featuring an oxazolidine-2,4-dione core linked to an azetidinylmethyl group and a 3-(dimethylamino)benzoyl moiety. Its molecular formula is C₁₆H₁₉N₃O₄, with a molecular weight of 317.34 g/mol .
Propiedades
IUPAC Name |
3-[[1-[3-(dimethylamino)benzoyl]azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-17(2)13-5-3-4-12(6-13)15(21)18-7-11(8-18)9-19-14(20)10-23-16(19)22/h3-6,11H,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYYMRAANNXWLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CC(C2)CN3C(=O)COC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Actividad Biológica
3-((1-(3-(Dimethylamino)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties.
Chemical Structure
The chemical structure of this compound includes an oxazolidine core, which is known for its diverse biological activities. The presence of the dimethylamino and azetidine moieties enhances its interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds containing the oxazolidine structure often exhibit significant antimicrobial properties. The mechanism of action typically involves inhibition of bacterial protein synthesis, making them effective against various Gram-positive and Gram-negative bacteria.
Case Studies:
- Study by Dhumal et al. (2016) demonstrated that derivatives of oxazolidine showed strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with some compounds exhibiting activity comparable to established antibiotics like gentamicin .
- Research conducted by Desai et al. (2018) highlighted the effectiveness of oxazolidine derivatives against multidrug-resistant strains, suggesting their potential as new antimicrobial agents .
Anticancer Properties
The anticancer potential of this compound has been explored in various studies, particularly focusing on its ability to induce apoptosis in cancer cells.
Key Findings:
- In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the modulation of apoptotic pathways through caspase activation .
- Molecular docking studies suggest that the compound binds effectively to key targets involved in cancer cell survival, such as Bcl-2 family proteins, enhancing its cytotoxic effects .
The biological activity of this compound can be attributed to its structural features that allow it to interact with specific biological targets:
- Protein Synthesis Inhibition: Similar to other oxazolidine derivatives, it may inhibit bacterial ribosomal function.
- Apoptosis Induction: The compound's ability to modulate apoptotic pathways contributes to its anticancer properties.
- Enzyme Inhibition: Potential inhibition of enzymes involved in metabolic pathways related to disease progression has been suggested.
Research Applications
The compound is being investigated for various applications in medicinal chemistry:
Application Area | Description |
---|---|
Antimicrobial Research | Development of new antibiotics targeting resistant strains. |
Cancer Therapy | Exploration as a chemotherapeutic agent for various cancer types. |
Synthetic Chemistry | Used as a building block for synthesizing more complex drug candidates. |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
The compound belongs to a broader class of azetidine-linked oxazolidine-2,4-dione derivatives. Below is a comparative analysis of its structural analogs (Table 1):
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Molecular Weight: The dimethylamino group in the target compound contributes to a moderate molecular weight (317.34 g/mol) compared to bulkier sulfonyl or fluorinated analogs (e.g., 346.31 g/mol for the difluorophenylsulfonyl derivative) . Methoxy and methylthio substituents reduce molecular weight but increase hydrophobicity .
Electron-Withdrawing Groups: Fluorine and sulfonyl groups (e.g., in ) may enhance metabolic stability but reduce solubility.
Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to those for azetidine-oxazolidinedione hybrids, such as nucleophilic substitution or amide coupling reactions . Yields for analogs vary: For example, 3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione was synthesized in 71% yield using KOH-mediated reactions .
Research Findings and Gaps
Spectral Characterization
Pharmacological Data (Limitations)
- No direct biological activity data are available for the target compound.
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed for the preparation of 3-((1-(3-(Dimethylamino)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione?
- Answer : Synthesis typically involves multi-step reactions, including condensation of azetidine derivatives with activated carbonyl intermediates. Key steps:
- Benzoylation : React 3-(dimethylamino)benzoyl chloride with azetidine under basic conditions (e.g., K₂CO₃) to form the azetidine-benzoyl core .
- Alkylation : Introduce the oxazolidine-2,4-dione moiety via alkylation, optimizing temperature (reflux) and solvent (acetonitrile or DMF) for yield improvement .
- Purification : Recrystallize from methanol or ethanol to isolate the pure product .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Answer :
- NMR : ¹H and ¹³C NMR confirm connectivity and stereochemistry, particularly for the azetidine and oxazolidine-dione moieties .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves absolute configuration if crystalline forms are obtained (e.g., ethanol solvates) .
Q. What are the critical considerations in selecting purification methods for this compound?
- Answer :
- Recrystallization : Use polar aprotic solvents (e.g., methanol) to remove non-polar impurities .
- Flash Chromatography : Resolve byproducts with silica gel and gradient elution (e.g., hexane/ethyl acetate) .
- Purity Monitoring : Track via TLC (Rf analysis) and HPLC (peak integration) .
Advanced Questions
Q. How can researchers resolve contradictions between computational modeling and experimental data for this compound’s reactivity?
- Answer :
- Model Validation : Apply higher-level DFT calculations (e.g., B3LYP-D3) to account for solvation and dispersion effects .
- Kinetic Studies : Use variable-temperature NMR to probe activation barriers and compare with computational transition states .
- Isotope Effects : Conduct deuterium labeling to validate hypothesized reaction mechanisms .
Q. What strategies are recommended for optimizing enantiomeric excess in asymmetric synthesis?
- Answer :
- Chiral Catalysts : Screen BINOL-derived ligands or organocatalysts during benzoylation/alkylation steps .
- Solvent Optimization : Polar solvents (e.g., THF) enhance stereoselectivity in azetidine functionalization .
- Analytical Monitoring : Use chiral HPLC or circular dichroism to quantify enantiomeric ratios .
Q. How should researchers design degradation studies to assess the compound’s stability under physiological conditions?
- Answer :
- Simulated Conditions : Incubate at 37°C in buffers (pH 1.2–6.8) for 24–72 hours .
- Analytical Tools : UPLC-MS/MS identifies degradation products (e.g., hydrolyzed oxazolidine rings) .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life from accelerated stability data (40°C/75% RH) .
Q. How can green chemistry principles be applied to improve the synthesis of this compound?
- Answer :
- Solvent-Free Conditions : Use β-cyclodextrin-SO₃H as a recyclable catalyst for condensation steps .
- Microwave Assistance : Reduce reaction times and energy consumption during azetidine functionalization .
- Waste Minimization : Employ atom-economical reactions (e.g., one-pot syntheses) to limit byproducts .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.